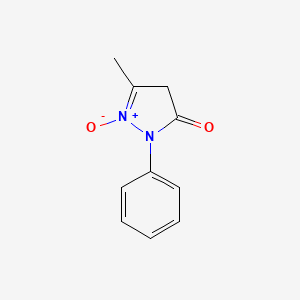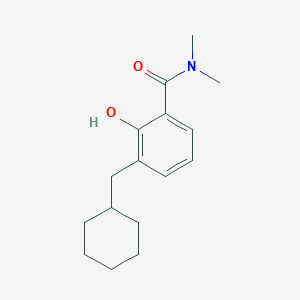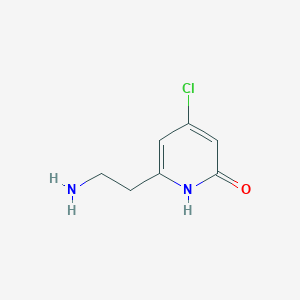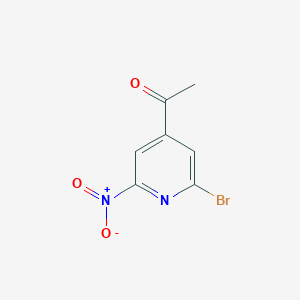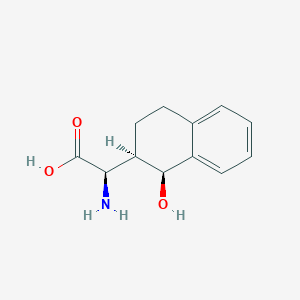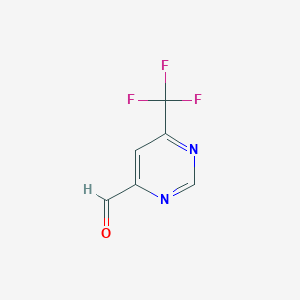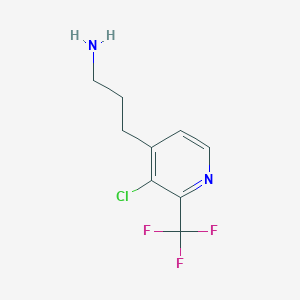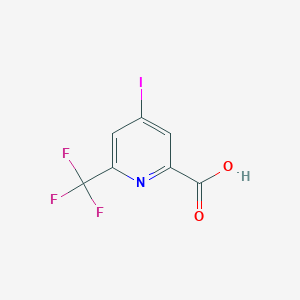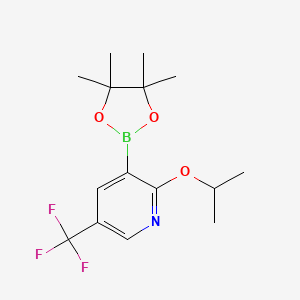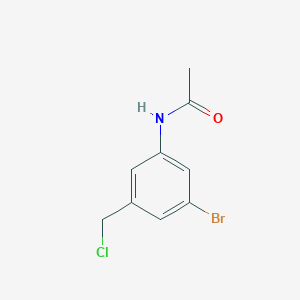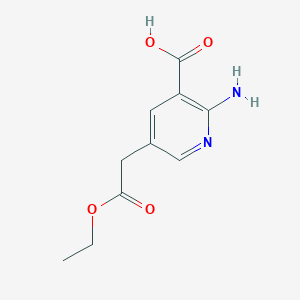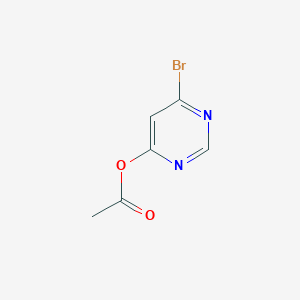
6-Bromopyrimidin-4-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrimidin-4-YL acetate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 6th position and an acetate group at the 4th position of the pyrimidine ring makes this compound unique and valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrimidin-4-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be used to improve yields and reduce by-products .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and acetylation reactions. The process involves the use of bromine and acetic anhydride under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrimidin-4-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in the presence of bases like sodium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
6-Bromopyrimidin-4-YL acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromopyrimidin-4-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrimidine: Lacks the acetate group, making it less versatile in certain reactions.
4-Acetylpyrimidine: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromopyrido[2,3-d]pyrimidine: Contains a fused pyridine ring, offering different biological activities.
Uniqueness
6-Bromopyrimidin-4-YL acetate is unique due to the presence of both bromine and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
(6-bromopyrimidin-4-yl) acetate |
InChI |
InChI=1S/C6H5BrN2O2/c1-4(10)11-6-2-5(7)8-3-9-6/h2-3H,1H3 |
InChI Key |
HCRKMOUFRLOKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=NC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
